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Abstract
Sedoheptulose-7-phosphate (S7P) is a key seven-carbon sugar phosphate that sits at the

heart of central carbon metabolism. Its enzymatic conversion is a critical nexus, linking the

pentose phosphate pathway (PPP) and the Calvin cycle, thereby playing a fundamental role in

the biosynthesis of nucleotides, aromatic amino acids, and the fixation of carbon. This technical

guide provides an in-depth exploration of the enzymatic reactions centered around S7P, with a

focus on the structure, mechanism, kinetics, and regulation of the primary enzymes involved:

transketolase and transaldolase. Detailed experimental protocols for the characterization of

these enzymes and the quantification of S7P are provided, alongside a comprehensive

summary of their kinetic and thermodynamic parameters. Visualizations of the pertinent

metabolic pathways and experimental workflows are included to facilitate a deeper

understanding of this pivotal metabolic junction.

Introduction
The metabolism of sedoheptulose-7-phosphate is a crucial hub in the intricate network of

cellular biochemistry. As an intermediate in the non-oxidative phase of the pentose phosphate

pathway, it facilitates the interconversion of pentose phosphates and glycolytic intermediates.

[1][2] In photosynthetic organisms, S7P is an essential component of the Calvin cycle,

contributing to the regeneration of ribulose-1,5-bisphosphate for CO2 fixation.[2] The enzymes

that catalyze the formation and cleavage of S7P, namely transketolase and transaldolase, are
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the primary architects of this metabolic flexibility. Understanding the intricacies of these

enzymes is paramount for research in areas ranging from metabolic engineering and synthetic

biology to the development of novel therapeutics targeting metabolic pathways in cancer and

infectious diseases.

The Key Enzymes
The synthesis and degradation of sedoheptulose-7-phosphate are principally governed by two

enzymes: transketolase and transaldolase.

Transketolase (EC 2.2.1.1)
Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the

reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[3] It

participates in two key reactions involving S7P within the pentose phosphate pathway.

Formation of Sedoheptulose-7-Phosphate:

Reaction: D-ribose 5-phosphate + D-xylulose 5-phosphate ⇌ D-sedoheptulose 7-

phosphate + D-glyceraldehyde 3-phosphate

Cleavage of Sedoheptulose-7-Phosphate (in the reverse reaction):

Reaction: D-sedoheptulose 7-phosphate + D-glyceraldehyde 3-phosphate ⇌ D-ribose 5-

phosphate + D-xylulose 5-phosphate

The mechanism of transketolase involves the formation of a covalent intermediate between the

C2 carbon of the ketose substrate and the TPP cofactor.

Transaldolase (EC 2.2.1.2)
Transaldolase catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from

a ketose donor to an aldose acceptor.[4] In the context of S7P metabolism, it facilitates the

following reaction:

Reaction: D-sedoheptulose 7-phosphate + D-glyceraldehyde 3-phosphate ⇌ D-erythrose 4-

phosphate + D-fructose 6-phosphate
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Unlike transketolase, transaldolase does not require a prosthetic group. Its mechanism

proceeds through the formation of a Schiff base intermediate between a lysine residue in the

active site and the keto group of the substrate.[5]

Metabolic Pathways
The enzymatic conversion of sedoheptulose-7-phosphate is integral to two major metabolic

pathways: the Pentose Phosphate Pathway and the Calvin Cycle.

Pentose Phosphate Pathway (Non-Oxidative Phase)
The non-oxidative phase of the PPP allows for the interconversion of various sugar

phosphates, producing precursors for nucleotide biosynthesis (ribose-5-phosphate) and

intermediates for glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate).

Transketolase

Transaldolase

Transketolase

Ribose-5-P

Sedoheptulose-7-P

 

Xylulose-5-P
 

Glyceraldehyde-3-P
 

Erythrose-4-P
Fructose-6-P Glycolysis

Xylulose-5-P
G3P2Glyceraldehyde-3-P

Click to download full resolution via product page

Non-oxidative Pentose Phosphate Pathway

Calvin Cycle

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.youtube.com/watch?v=Ei84u509zrA
https://www.benchchem.com/product/b1238255?utm_src=pdf-body
https://www.benchchem.com/product/b1238255?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In photosynthetic organisms, the Calvin cycle utilizes the reactions of the non-oxidative PPP in

the reverse direction to regenerate ribulose-1,5-bisphosphate, the primary CO2 acceptor.
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The Calvin Cycle

Quantitative Data
The kinetic parameters of transketolase and transaldolase are crucial for understanding their

catalytic efficiency and substrate specificity. The following tables summarize key kinetic data

from various sources.

Kinetic Parameters of Transketolase
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Substrate
(Donor)

Substrate
(Acceptor
)

Enzyme
Source

Km (mM)
Vmax
(U/mg)

kcat (s-1)
Referenc
e

D-Xylulose

5-

phosphate

D-Ribose

5-

phosphate

E. coli

0.16

(Xu5P), 1.4

(R5P)

50.4 - [3]

D-Xylulose

5-

phosphate

D-

Erythrose

4-

phosphate

E. coli 0.09 (E4P) - - [3]

D-Fructose

6-

phosphate

D-

Glyceralde

hyde 3-

phosphate

E. coli
1.1 (F6P),

2.1 (G3P)
- - [3]

D-

Sedoheptul

ose 7-

phosphate

D-

Glyceralde

hyde 3-

phosphate

E. coli 4.0 (S7P) - - [3]

D-Ribose

5-

phosphate

- Rat Liver 0.3 - - [6]

D-Xylulose

5-

phosphate

- Rat Liver 0.5 - - [6]

Kinetic Parameters of Transaldolase
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Substrate
(Donor)

Substrate
(Acceptor
)

Enzyme
Source

Km (mM)

Vmax
(µmol
min-1
mg-1)

kcat (min-
1)

Referenc
e

D-Fructose

6-

phosphate

D-

Erythrose

4-

phosphate

M.

jannaschii

0.64 (F6P),

0.0156

(E4P)

1.0 (at

25°C)

24 (at

25°C)
[4]

D-Fructose

6-

phosphate

D-

Erythrose

4-

phosphate

M.

jannaschii

0.65 (F6P),

0.0278

(E4P)

12.0 (at

50°C)
- [4]

D-Fructose

6-

phosphate

D-Ribose

5-

phosphate

M.

jannaschii
2.2 (R5P)

0.52 (at

25°C)
- [4]

D-Fructose

6-

phosphate

D-

Erythrose

4-

phosphate

Rat Liver

0.30-0.35

(F6P), 0.13

(E4P)

- - [6]

D-Fructose

6-

phosphate

D-

Erythrose

4-

phosphate

Hepatoma

0.30-0.35

(F6P), 0.17

(E4P)

- - [6]

Thermodynamic Data
The standard transformed Gibbs free energy changes (ΔrG'°) for the reactions involving

sedoheptulose-7-phosphate indicate their reversibility under physiological conditions.
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Reaction Enzyme
ΔrG'° (kJ/mol) at
pH 7, 25°C, I=0.25
M

Reference

R5P + X5P ⇌ S7P +

G3P
Transketolase -1.3 [1][7]

S7P + G3P ⇌ E4P +

F6P
Transaldolase -0.8 [1][7]

Experimental Protocols
Accurate measurement of enzyme activity and substrate concentration is essential for studying

the enzymatic conversion of sedoheptulose-7-phosphate.

Coupled Spectrophotometric Assay for Transaldolase
Activity
This assay measures the rate of NADH oxidation, which is coupled to the production of

glyceraldehyde-3-phosphate (G3P) by transaldolase.[8]

Principle: Transaldolase catalyzes the reaction: Sedoheptulose-7-P + Glyceraldehyde-3-P ⇌

Erythrose-4-P + Fructose-6-P

In the assay, the reaction is run in the reverse direction: Fructose-6-P + Erythrose-4-P →

Sedoheptulose-7-P + Glyceraldehyde-3-P

The G3P produced is then converted in two subsequent reactions catalyzed by

triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GPDH), with the

latter oxidizing NADH to NAD+.

Glyceraldehyde-3-P <--TPI--> Dihydroxyacetone-P Dihydroxyacetone-P + NADH + H+ <--

GPDH--> Glycerol-3-P + NAD+

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:
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Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2.

Substrate Solution: 50 mM D-fructose 6-phosphate and 50 mM D-erythrose 4-phosphate in

assay buffer.

Coupling Enzyme Solution: A mixture of triosephosphate isomerase (approx. 10 U/mL) and

glycerol-3-phosphate dehydrogenase (approx. 1 U/mL) in assay buffer.

NADH Solution: 10 mM NADH in assay buffer.

Enzyme Sample: Purified or partially purified transaldolase.

Procedure:

In a 1 mL cuvette, combine:

800 µL Assay Buffer

100 µL Substrate Solution

50 µL Coupling Enzyme Solution

20 µL NADH Solution

Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration and to

measure any background NADH oxidation.

Initiate the reaction by adding 30 µL of the enzyme sample.

Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 5-10

minutes.

Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of

transaldolase activity is defined as the amount of enzyme that catalyzes the formation of 1

µmol of glyceraldehyde-3-phosphate per minute under the specified conditions.
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Transaldolase Assay Workflow

Spectrophotometric Assay for Transketolase Activity
This assay is similar to the transaldolase assay, coupling the production of glyceraldehyde-3-

phosphate to NADH oxidation.

Principle: Transketolase catalyzes the reaction: Xylulose-5-P + Ribose-5-P ⇌ Sedoheptulose-

7-P + Glyceraldehyde-3-P

The G3P produced is measured as described in the transaldolase assay.
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Reagents:

Assay Buffer: 50 mM Glycylglycine, pH 7.6, containing 5 mM MgCl2 and 0.1 mM thiamine

pyrophosphate (TPP).

Substrate Solution: 50 mM D-xylulose 5-phosphate and 50 mM D-ribose 5-phosphate in

assay buffer.

Coupling Enzyme Solution: A mixture of triosephosphate isomerase (approx. 10 U/mL) and

glycerol-3-phosphate dehydrogenase (approx. 1 U/mL) in assay buffer.

NADH Solution: 10 mM NADH in assay buffer.

Enzyme Sample: Purified or partially purified transketolase.

Procedure:

In a 1 mL cuvette, combine:

800 µL Assay Buffer

100 µL Substrate Solution

50 µL Coupling Enzyme Solution

20 µL NADH Solution

Incubate the mixture at 30°C for 5 minutes.

Initiate the reaction by adding 30 µL of the enzyme sample.

Immediately mix and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of

transketolase activity is defined as the amount of enzyme that catalyzes the formation of 1

µmol of glyceraldehyde-3-phosphate per minute under the specified conditions.
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Quantification of Sedoheptulose-7-Phosphate by LC-
MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific method for the quantification of S7P and other sugar phosphates in biological samples.

Sample Preparation:

Extraction: Quench metabolism and extract metabolites from cells or tissues using a cold

solvent, typically 80% methanol.

Centrifugation: Pellet cellular debris by centrifugation at high speed (e.g., 14,000 x g) at 4°C.

Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g.,

50% acetonitrile in water).

LC-MS/MS Analysis:

Chromatography: Separate the sugar phosphates using a suitable HPLC column, such as a

porous graphitic carbon or an anion-exchange column.

Mass Spectrometry: Detect and quantify S7P using a tandem mass spectrometer operating

in multiple reaction monitoring (MRM) mode. The precursor ion for S7P ([M-H]-) is m/z 289.0,

and a characteristic product ion is m/z 97.0 (PO3-).

Quantification:

Use a stable isotope-labeled internal standard (e.g., 13C7-S7P) to correct for matrix effects

and variations in instrument response.

Generate a standard curve using known concentrations of S7P to determine the

concentration in the samples.
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LC-MS/MS Workflow for S7P
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Regulation and Inhibition
The activities of transketolase and transaldolase are subject to regulation by substrate

availability and product inhibition.

Transketolase: The activity of transketolase is dependent on the concentration of its cofactor,

thiamine pyrophosphate. A deficiency in thiamine can lead to reduced transketolase activity.

[9] The enzyme can also be inhibited by some of its substrates at high concentrations.

Transaldolase: The reversible nature of the transaldolase reaction means that the direction

of flux is determined by the relative concentrations of substrates and products.

Conclusion
The enzymatic conversion of sedoheptulose-7-phosphate represents a critical control point in

central carbon metabolism. The enzymes transketolase and transaldolase facilitate the

dynamic interconversion of sugar phosphates, enabling cells to respond to varying metabolic

demands for biosynthesis, energy production, and carbon fixation. A thorough understanding of

the kinetics, mechanisms, and regulation of these enzymes, facilitated by the robust

experimental protocols outlined in this guide, is essential for advancing research in metabolic

diseases, cancer biology, and biotechnology. The quantitative data and pathway visualizations

provided herein serve as a valuable resource for researchers and drug development

professionals seeking to explore and manipulate this pivotal metabolic crossroads.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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